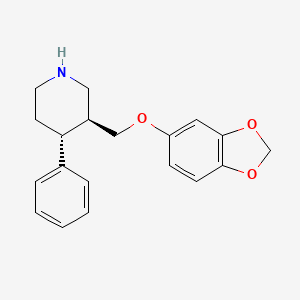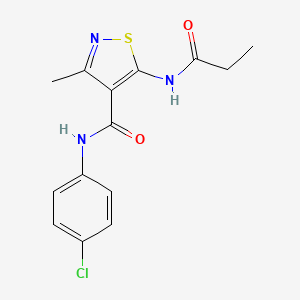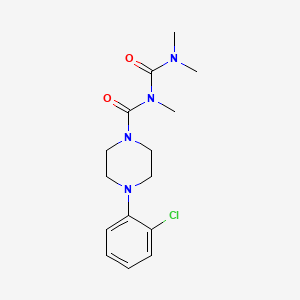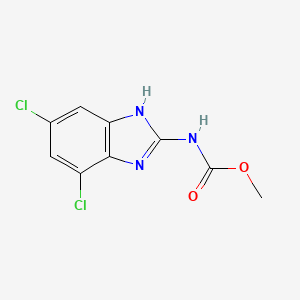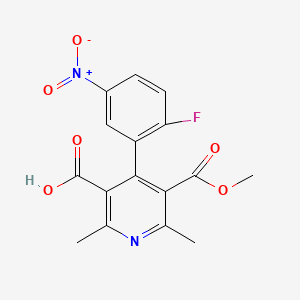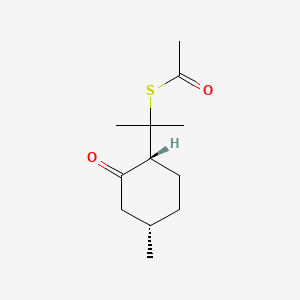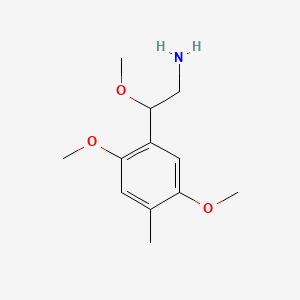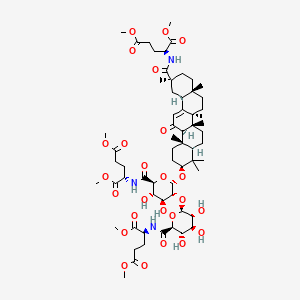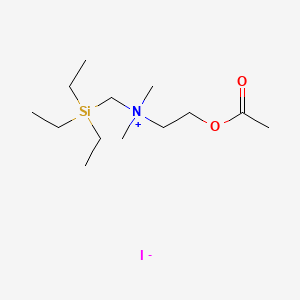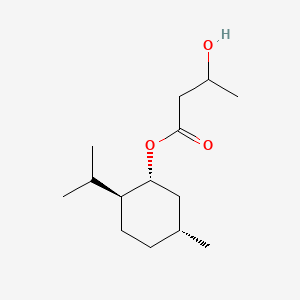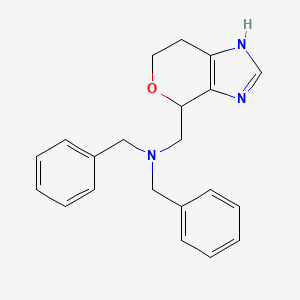
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is a complex organic compound that belongs to the class of pyranoimidazoles This compound is characterized by its unique structure, which includes a pyrano ring fused to an imidazole ring, and two phenylmethyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the conjugate addition-cyclization of malononitrile to 5-arylidenebarbituric acids . Another approach involves the reaction of arylidenemalononitriles with barbituric acids under traditional hot reaction conditions or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: Its biological activities, including antibacterial and antifungal properties, have been investigated.
Mécanisme D'action
The mechanism of action of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another compound with a similar fused ring structure.
Pyrano(2,3-d)pyrimidine: Shares the pyrano ring but differs in the fused ring system.
Uniqueness
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is unique due to its specific ring fusion and the presence of phenylmethyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
95857-75-3 |
|---|---|
Formule moléculaire |
C21H23N3O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N,N-dibenzyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)13-24(14-18-9-5-2-6-10-18)15-20-21-19(11-12-25-20)22-16-23-21/h1-10,16,20H,11-15H2,(H,22,23) |
Clé InChI |
PHCMNKVFCIYTRW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=C1NC=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



